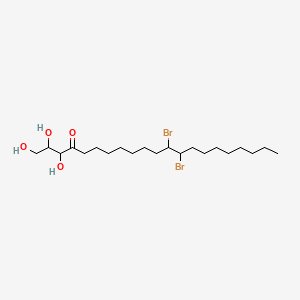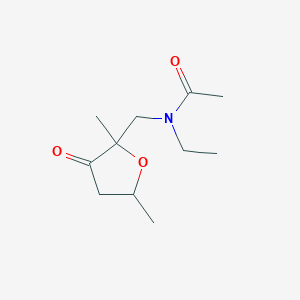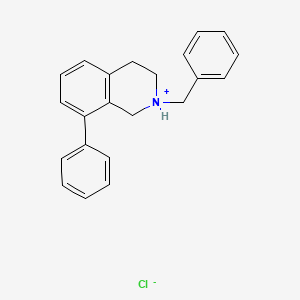
1,2,3,4-Tetrahydro-2-benzyl-8-phenylisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives .
Scientific Research Applications
2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Industry: It is used in the development of chiral catalysts and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly by inhibiting enzymes involved in neurotransmitter degradation . This modulation can lead to neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases .
Comparison with Similar Compounds
2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride can be compared with other tetrahydroisoquinoline derivatives such as:
1,2,3,4-tetrahydroisoquinoline: A simpler analog with similar biological activities but lacking the benzyl and phenyl substitutions.
N-benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its anti-inflammatory properties.
8-phenyl-1,2,3,4-tetrahydroisoquinoline: Shares structural similarities but differs in its substitution pattern and biological activities.
The uniqueness of 2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties .
Properties
CAS No. |
69381-52-8 |
|---|---|
Molecular Formula |
C22H22ClN |
Molecular Weight |
335.9 g/mol |
IUPAC Name |
2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C22H21N.ClH/c1-3-8-18(9-4-1)16-23-15-14-20-12-7-13-21(22(20)17-23)19-10-5-2-6-11-19;/h1-13H,14-17H2;1H |
InChI Key |
PTQLFCVMYMCDGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C[NH+](CC2=C1C=CC=C2C3=CC=CC=C3)CC4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


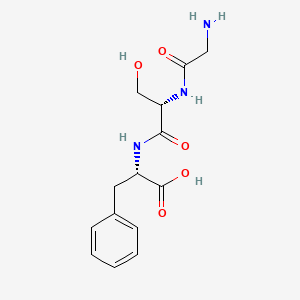
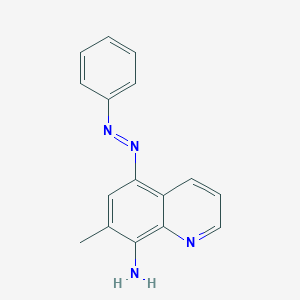
![Dibutylbis[(1-oxodocosyl)oxy]stannane](/img/structure/B13776255.png)
![3-Oxazolidineethanesulfonic acid, 5-[1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B13776260.png)

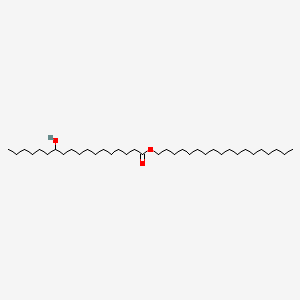
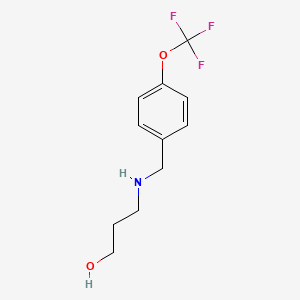


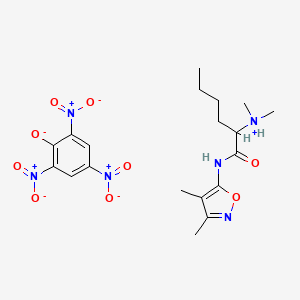

![Acetic acid;2-[3-(2-amino-5-methylphenoxy)-4,4-diethylhexan-3-yl]oxy-4-methylaniline](/img/structure/B13776294.png)
